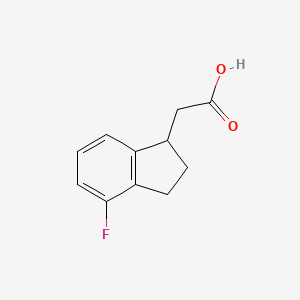
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with the molecular formula C11H11FO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroindene, which is commercially available or can be synthesized from indene through fluorination.
Hydrogenation: The 4-fluoroindene undergoes hydrogenation to form 4-fluoro-2,3-dihydroindene.
Carboxylation: The 4-fluoro-2,3-dihydroindene is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products
Oxidation: Formation of this compound ketone or this compound carboxylic acid.
Reduction: Formation of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(4-Bromo-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, particularly in drug development where fluorine substitution is often used to improve pharmacokinetic properties.
Properties
CAS No. |
1188145-23-4 |
|---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-8-7(6-11(13)14)4-5-9(8)10/h1-3,7H,4-6H2,(H,13,14) |
InChI Key |
XTWFTRIBHMJCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


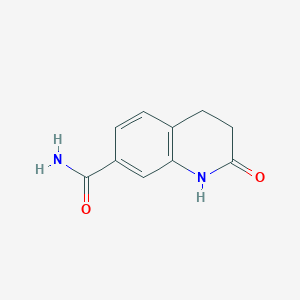
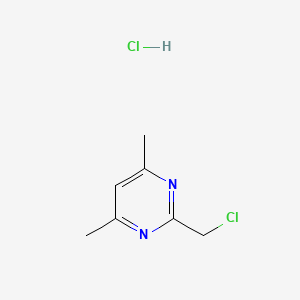

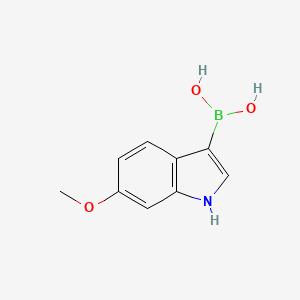
![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)

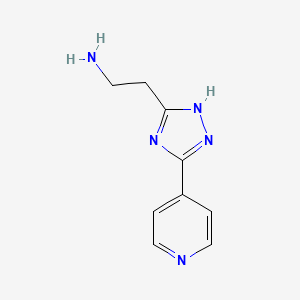
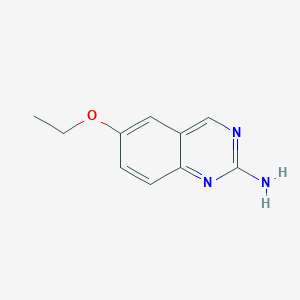

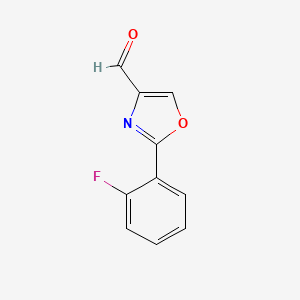

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)


